molecular formula C14H8BrClF3NO B3679408 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56698-49-8

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3679408
CAS No.: 56698-49-8
M. Wt: 378.57 g/mol
InChI Key: VRPNNJXBCIXNDA-UHFFFAOYSA-N
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Description

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is an aromatic compound that contains both bromine and chlorine substituents on its benzene rings, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Nitration and Halogenation: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration followed by halogenation to introduce the bromine atom.

    Amidation: The halogenated intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is investigated for its properties in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide

Uniqueness

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPNNJXBCIXNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361818
Record name STK161114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56698-49-8
Record name STK161114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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